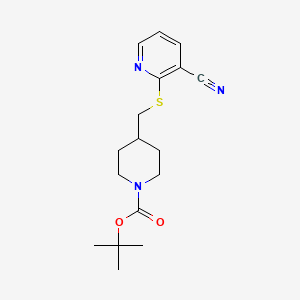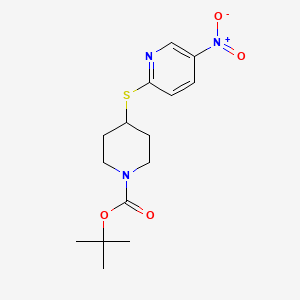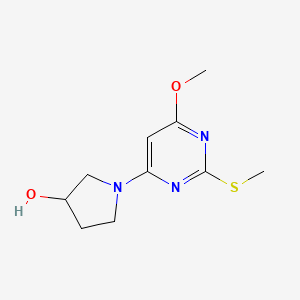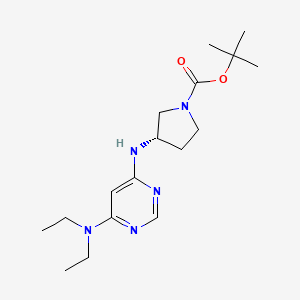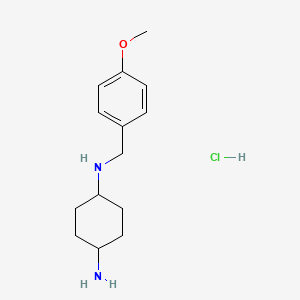
N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine hydrochloride
Overview
Description
N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine hydrochloride, also known as JNJ-40411813, is a novel compound that has gained significant attention in scientific research. This compound belongs to the class of NMDA receptor antagonists and has shown potential in the treatment of various neurological disorders.
Scientific Research Applications
Synthesis and Characterization
- N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine hydrochloride is utilized in the synthesis of various chemical compounds. For instance, it's involved in the formation of Schiff-base macrocyclic complexes, which are studied for their structural and chemical properties (Keypour, Azadbakht, & Khavasi, 2008).
Polymer Science
- This compound plays a role in the development of polyimides and polyamides. It has been used in creating organosoluble polyimides with excellent thermal stability and good mechanical properties (Yang, Su, & Hsiao, 2004).
Medicinal Chemistry
- In medicinal chemistry, derivatives of this compound have been synthesized for potential use in Alzheimer's disease therapy. These compounds show significant affinity for metal ions, which is hypothesized to disrupt aberrant metal-peptide interactions in Alzheimer's (Storr et al., 2009).
Enzyme Catalysis
- The compound has been used in studies related to enzyme catalysis. For example, its derivatives have been employed in enantioselective transesterification catalyzed by Lipase B from Candida antarctica, producing pure enantiomers of specific acetates (Brunet, Zarevúcká, Wimmer, & Legoy, 1999).
Crystallography and Molecular Structure
- The compound is also significant in crystallography for understanding molecular structures and interactions. It's involved in the study of molecular structures of isomeric diamines, revealing insights into intermolecular interactions such as C–H⋯N and π⋯π contacts (Lai, Mohr, & Tiekink, 2006).
Catalysis and Reaction Studies
- This chemical is utilized in studying various catalytic reactions, such as peroxidative bromination and oxygenation of organic compounds, demonstrating its role in advancing understanding of catalytic mechanisms (Si, Drew, & Mukherjea, 2011).
Safety and Hazards
properties
IUPAC Name |
4-N-[(4-methoxyphenyl)methyl]cyclohexane-1,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O.ClH/c1-17-14-8-2-11(3-9-14)10-16-13-6-4-12(15)5-7-13;/h2-3,8-9,12-13,16H,4-7,10,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUOYOOZDFHILQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2CCC(CC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




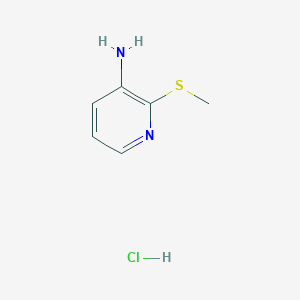
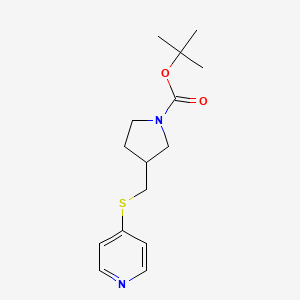
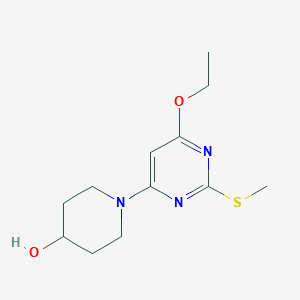

![N-Methyl-N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B3099440.png)


![N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B3099464.png)
